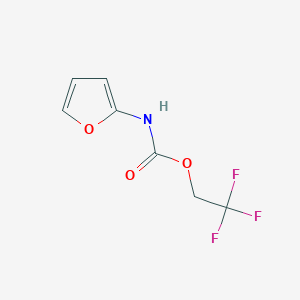
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is a chemical compound with the CAS Number: 875157-18-9 . It has a molecular weight of 223.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-furylmethylcarbamate .
Molecular Structure Analysis
The Inchi Code for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is 1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Evaluation as Prodrugs
- A study by Rahmathullah et al. (1999) described the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. These compounds were evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The research found that certain carbamates in this series exhibited significant anti-PCP activity, highlighting the potential of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate in medical applications (Rahmathullah et al., 1999).
Synthesis and Reactivity Studies
- Padwa et al. (2003) explored various methods for synthesizing differently substituted 2-amidofurans, contributing to the understanding of the reactivity and synthesis pathways of compounds including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. This research provides insights into the chemical properties and synthesis techniques of such compounds (Padwa et al., 2003).
Photodecomposition Studies
- The study of the photodecomposition of carbamate pesticides like carbofuran, which shares structural similarities with 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate, was conducted by Bachman and Patterson (1999). They measured the rate constants for the pesticide in various solutions, providing insights into the decomposition pathways and environmental impacts of similar furan-based carbamates (Bachman & Patterson, 1999).
Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
- A novel synthesis method for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans was developed by Zhang, Zhao, and Lu (2007), using palladium-catalyzed cyclization-isomerization. This research contributes to the synthetic methodology relevant to the production of furan-based compounds like 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate (Zhang, Zhao, & Lu, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHPHSJQALYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



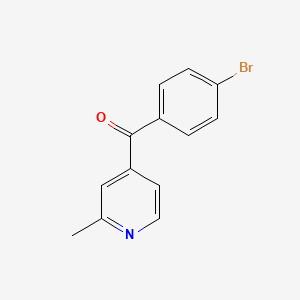

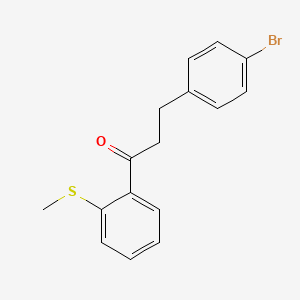
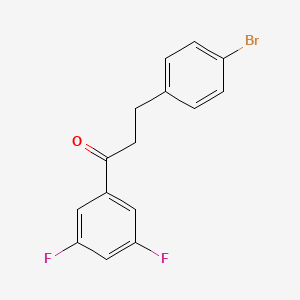
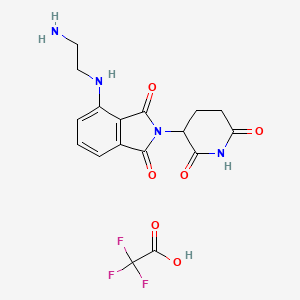


![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
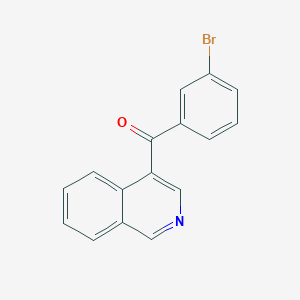
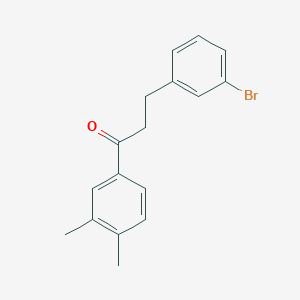
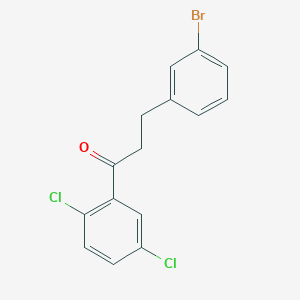
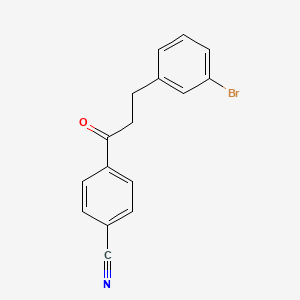
Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)